molecular formula C13H15ClO2 B7970331 (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one

Cat. No.: B7970331
M. Wt: 238.71 g/mol
InChI Key: OFYGQOVLNUNAMB-VQHVLOKHSA-N
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Description

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to various biological effects. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, contributing to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one is unique due to its butoxy substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chalcone derivatives and may contribute to its specific applications and effects .

Properties

IUPAC Name

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYGQOVLNUNAMB-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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